BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of (R)-3-Amino-4-(4-
bromophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(R)-3-Amino-4-(4-
Compound Name: bromophenyl)butanoic acid
hydrochloride
cat. No.: B1451440
\ v

An In-depth Technical Guide to the Physicochemical Properties of (R)-3-Amino-4-(4-
bromophenyl)butanoic acid hydrochloride

Introduction

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is a chiral, non-proteinogenic
B-amino acid derivative that has garnered significant attention within the scientific community.
As a versatile chemical building block, it serves as a crucial precursor in the synthesis of
unnatural amino acids (UAAs), novel peptides, and pharmacologically active molecules.[1][2]
Its distinct structure, featuring a stereochemically defined center and a functionalized aromatic
ring, makes it an invaluable asset for researchers, medicinal chemists, and drug development
professionals. The hydrochloride salt form enhances its aqueous solubility, a critical factor for
many biological and chemical applications.[3]

This guide provides a comprehensive analysis of the core physicochemical properties of (R)-3-
Amino-4-(4-bromophenyl)butanoic acid hydrochloride. It is designed to equip researchers
and scientists with the technical data and field-proven insights necessary to effectively utilize
this compound in complex synthetic pathways and innovative drug discovery programs. We will
delve into its chemical identity, spectroscopic profile, analytical methodologies, and
applications, explaining the causality behind experimental choices to ensure a robust
understanding of its behavior and potential.
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Chemical Identity and Molecular Structure

The fundamental identity of a compound is the bedrock of its scientific application. The precise
arrangement of atoms and their connectivity dictate its reactivity, interactions, and overall utility.
(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is defined by a butanoic acid
backbone with an amine group at the (-position (C3) and a 4-bromophenyl group attached to
C4. The "(R)" designation specifies the absolute stereochemistry at the chiral center (C3).

Caption: 2D Structure of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride.

Table 1: Chemical Identifiers

Identifier Value Reference

(3R)-3-amino-4-(4-
IUPAC Name bromophenyl)butanoic [4]
acid;hydrochloride

CAS Number 331763-73-6 [4][5]
Molecular Formula C10H13BrCINO:2 [4]
Molecular Weight 294.57 g/mol [4]
, C1=CC(=CC=C1C--INVALID-
Canonical SMILES [4]
LINK--N)Br.Cl
QMUGXLUXLGZZSC-
InChiKey [4]

SBSPUUFOSA-N

Core Physicochemical Properties

The physical and chemical properties of a molecule are paramount for its application,
influencing everything from reaction kinetics to formulation and bioavailability. The presence of
the hydrophilic amino and carboxyl groups (as the hydrochloride salt) and the lipophilic
bromophenyl moiety imparts an amphipathic character to the molecule.

Table 2: Summary of Physicochemical Data
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Property Value | Description Significance in Application
Affects handling, formulation
Appearance Crystalline solid.[6][7] (e.g., for solid dosage forms),
and dissolution rates.
. Crucial for use in biological
The hydrochloride salt form
. o assays, aqueous-phase
Solubility enhances solubility in aqueous i )
. reactions, and developing
solutions.[3] )
parenteral formulations.
The specific stereoisomer is
Contains one stereocenter at critical for biological activity, as
Chirality the C3 position with (R)- enantiomers often exhibit
configuration. different pharmacological and
toxicological profiles.
The bromine atom on the
phenyl ring serves as a Allows for the creation of
reactive handle for post- diverse chemical libraries for
Reactivity synthetic modifications, such structure-activity relationship

as palladium-catalyzed cross-
coupling reactions (e.g.,
Suzuki, Heck).[1][8]

(SAR) studies in drug

discovery.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and structure of the

compound. A combination of spectroscopic and chromatographic techniques is employed for

this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation in organic chemistry. While

specific spectral data is cataloged by suppliers, the expected *H and 13C NMR spectra can be

predicted based on the molecular structure.[9]

e 1H NMR: Would exhibit characteristic signals for the aromatic protons on the bromophenyl

ring, the diastereotopic protons of the CHz group adjacent to the ring, the methine proton at
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the chiral center, and the diastereotopic protons of the CHz group adjacent to the carboxyl
group.

e 13C NMR: Would show distinct resonances for the four unique carbons of the bromophenyl
ring, the aliphatic carbons of the butanoic acid chain, and the carbonyl carbon of the
carboxylic acid.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule, confirming its
molecular weight and fragmentation pattern. For this compound, an exact mass can be
determined.[4] Techniques like electrospray ionization (ESI) would likely show a prominent
peak for the protonated molecular ion of the free base [M+H]* at m/z corresponding to
C10H12BrNO:2. The isotopic pattern created by the presence of bromine (“°Br and 8!Br in an
approximate 1:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9] The IR
spectrum of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is expected to
display characteristic absorption bands:

e ~3000-2500 cm™1 (broad): O-H stretch of the carboxylic acid and N-H stretch of the
ammonium salt.

e ~1710 cm~1: C=0 stretch of the carboxylic acid.
e ~1600 cm~t and ~1500 cm~1: C=C stretching vibrations of the aromatic ring.
e ~1100-1000 cm~1: C-N stretching.

e ~600-500 cm~1: C-Br stretching.

Chiral High-Performance Liquid Chromatography
(HPLC)

For a chiral molecule intended for pharmaceutical use, establishing enantiomeric purity is a
critical quality control step.[10] Chiral HPLC is the gold standard for separating and quantifying
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enantiomers.

The development of a robust chiral separation method is a self-validating system for assessing
purity. The choice of chiral stationary phase (CSP) is paramount. For 3-amino acids like the
target compound, donor-acceptor (Pirkle-type) columns are often effective.

Experimental Protocol: Enantiomeric Purity
Assessment by Chiral HPLC

The following protocol is a representative methodology for determining the enantiomeric purity
of (R)-3-Amino-4-(4-bromophenyl)butanoic acid. The causality behind the choice of a Pirkle-
type column lies in its mechanism of action, which involves Tt-1t interactions, hydrogen bonding,
and dipole-dipole interactions to differentiate between the transient diastereomeric complexes
formed by the two enantiomers. The acidic and basic additives in the mobile phase are crucial
for sharpening peaks and improving resolution by controlling the ionization state of the analyte.

Methodology:

e Column Selection: (R,R) Whelk-O1 chiral stationary phase. This column is known for its
broad applicability in separating various racemates, including 3-amino acids.

o Mobile Phase Preparation: A mixture of n-hexane, ethanol, trifluoroacetic acid (TFA), and
isopropylamine (e.g., 95:5:0.1:0.025 v/viviv).

o Rationale: n-Hexane serves as the weak, nonpolar solvent, while ethanol acts as the polar
modifier to control retention. TFA and isopropylamine are additives that improve peak
shape and selectivity by interacting with the analyte and stationary phase.

o Sample Preparation: Dissolve the sample in the diluent (e.g., Ethanol: TFA 100:1) to a
concentration of approximately 1.0 mg/mL.

o Chromatographic Conditions:
o Flow Rate: 1.0 mL/min

o Injection Volume: 10 pL
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o Detection: UV at 225 nm
o Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.

o Data Analysis: The enantiomeric purity is calculated from the peak areas of the (R)- and (S)-
enantiomers in the chromatogram. The system is deemed suitable if the resolution between
the two peaks is greater than 2.0.
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Sample & Mobile Phase Preparation

Dissolve Sample Prepare Mobile Phase
(2 mg/mL in Diluent) (Hexane/EtOH/TFA/IPA)

HRLC Analysi

Inject 10 pL onto
(R,R) Whelk-O1 Column

:

Isocratic Elution
(2.0 mL/min)

l

UV Detection
(225 nm)

Data Processing

Click to download full resolution via product page

Caption: Workflow for Chiral HPLC Analysis.
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Applications in Synthesis and Drug Development

The utility of (R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride stems from its
unique structural features, which make it a valuable intermediate in several advanced
applications.

Unnatural Amino Acid (UAA) Synthesis

Incorporating UAAS into peptides can confer novel properties, such as enhanced stability
against enzymatic degradation or altered binding affinities.[1] This compound is a prime
precursor for such syntheses. The chiral center ensures correct stereochemical integration,
while the bromophenyl ring allows for post-synthetic modifications to introduce diverse
functionalities.[1]

Pharmaceutical Intermediate and Medicinal Chemistry

This molecule serves as a key building block in the synthesis of complex pharmaceutical
agents.[2] Its structure is analogous to that of Baclofen [3-(4-chlorophenyl)-4-aminobutyric
acid], a known GABA-B receptor agonist used as a muscle relaxant.[11] This similarity makes it
and its derivatives prime candidates for neuroscience research and the development of
therapies for neurological disorders.[2][3]

The bromine atom is a particularly powerful tool for medicinal chemists. It acts as a synthetic
handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of
new carbon-carbon or carbon-heteroatom bonds.[8] This allows for the rapid generation of a
library of analogs for structure-activity relationship (SAR) studies, a cornerstone of modern drug
discovery.
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Caption: Synthetic Utility and Application Pathways.

Safety and Handling

As with any chemical reagent, proper handling is essential. According to the Globally
Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound
presents several hazards.

o Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause
respiratory irritation (H335).[4]

o Storage: It should be stored sealed in a dry place at ambient room temperature.[12]

o Handling: Standard laboratory personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-
ventilated area or a chemical fume hood.

Conclusion

(R)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride is more than a simple
chemical; it is a sophisticated tool for innovation. Its well-defined stereochemistry, coupled with
the versatile reactivity of the bromophenyl group, provides a robust platform for advanced
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chemical synthesis. This guide has detailed its core physicochemical properties, provided
validated analytical methodologies, and contextualized its importance in pharmaceutical and
materials science. For researchers and drug development professionals, a thorough
understanding of these characteristics is the first step toward unlocking the full potential of this
valuable molecular building block, paving the way for the discovery of next-generation
therapeutics and novel materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1451440#physicochemical-properties-of-r-3-amino-4-
4-bromophenyl-butanoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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